Asperlicin Asperlicin Selective antagonist for the cholecystokinin receptor CCKA; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 93413-04-8
VCID: VC0006502
InChI: InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1
SMILES: CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
Molecular Formula: C31H29N5O4
Molecular Weight: 535.6 g/mol

Asperlicin

CAS No.: 93413-04-8

Cat. No.: VC0006502

Molecular Formula: C31H29N5O4

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

Asperlicin - 93413-04-8

CAS No. 93413-04-8
Molecular Formula C31H29N5O4
Molecular Weight 535.6 g/mol
IUPAC Name (7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Standard InChI InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1
Standard InChI Key MGMRIOLWEROPJY-FPACPZPDSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
SMILES CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
Canonical SMILES CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Chemical Architecture of Asperlicin Variants

Core Structural Features

Asperlicin’s scaffold is characterized by a fused tetracyclic quinazolinobenzodiazepinedione core, a structural motif arising from the enzymatic remodeling of a tripeptide precursor. The canonical structure, asperlicin C (CID 146429), features a (7S)-7-(1H-indol-3-ylmethyl) substitution on the dihydroquinazolino[3,2-a] benzodiazepine-5,13-dione skeleton . This configuration confers stereochemical specificity critical for receptor binding, as evidenced by the diminished activity of enantiomeric analogs .

Table 1: Key Asperlicin Variants and Their Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)PubChem CIDSource Organism
Asperlicin CC₂₅H₁₈N₄O₂406.4146429Aspergillus alliaceus
Asperlicin DC₂₅H₁₈N₄O₂406.4146758Aspergillus alliaceus
Asperlicin EC₂₅H₁₈N₄O₃423.1N/AAspergillus alliaceus

Stereochemical and Regioisomeric Diversity

Asperlicin D (CID 146758), a regioisomer of asperlicin C, differs in the positioning of the indolylmethyl group, underscoring the role of biosynthetic enzymes in directing structural diversification . Asperlicin E, a heptacyclic derivative, incorporates an additional oxygen atom, likely introduced via FAD-dependent monooxygenase activity during late-stage biosynthesis . X-ray crystallographic analyses have resolved the absolute configurations of these variants, revealing planar aromatic systems and non-covalent interactions that stabilize the bioactive conformations .

Biosynthetic Pathways and Genetic Regulation

Nonribosomal Peptide Synthetase (NRPS) Assembly

The asperlicin backbone originates from a tripeptide assembly line orchestrated by a dedicated NRPS cluster. Genetic studies in A. alliaceus identified the asp gene cluster, encoding:

  • AspA: A trimodular NRPS activating two anthranilate (Ant) units and one tryptophan (Trp) residue .

  • AspB: A flavin-dependent monooxygenase catalyzing oxidative cyclization to form the quinazoline ring .

  • AspC: A putative tailoring enzyme involved in secondary modifications en route to asperlicin E .

Disruption of aspA abolishes asperlicin production, while aspB knockout strains accumulate asperlicin C, confirming its role in downstream oxidation .

Enzymatic Cyclization Mechanisms

Reconstitution experiments with purified AspB demonstrated its capacity to convert asperlicin C into the heptacyclic asperlicin E via epoxidation of the indole moiety, followed by intramolecular nucleophilic attack . This transformation exemplifies nature’s efficiency in generating complex architectures from simple precursors.

Pharmacological Profile and Mechanism of Action

Receptor Antagonism and Selectivity

Asperlicin competitively inhibits CCK binding to pancreatic and ileal CCK-A receptors, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range . In dispersed guinea pig acini, asperlicin suppressed CCK-8-stimulated amylase release (IC₅₀ = 10⁻⁹ M), outperforming proglumide (IC₅₀ = 10⁻⁶ M) by three orders of magnitude . Crucially, it exhibited no activity against carbachol-induced secretion, highlighting its receptor specificity .

Table 2: Comparative Pharmacodynamics of CCK Antagonists

CompoundTarget ReceptorIC₅₀ (Amylase Release)Selectivity Over Muscarinic Receptors
Asperlicin CCCK-A1 nM>10,000-fold
ProglumideCCK-A1 μM~100-fold

Structural Determinants of Potency

The indolylmethyl side chain and benzodiazepinedione core are indispensable for activity. Removal of the indole moiety or saturation of the diazepine ring abrogates receptor binding, as shown in synthetic analog studies . Molecular docking simulations suggest that asperlicin’s planar structure occupies the CCK-A ligand pocket, displacing endogenous CCK through π-π stacking and hydrogen bonding .

Advances in Asperlicin Research (Post-2010)

Genetic and Synthetic Biology Approaches

Heterologous expression of the asp cluster in Aspergillus nidulans enabled asperlicin production in a tractable host, facilitating yield optimization via promoter engineering . Additionally, combinatorial biosynthesis efforts have generated hybrid analogs with enhanced pharmacokinetic properties .

Structural Diversification for Drug Development

Microwave-assisted synthesis protocols now allow rapid access to asperlicin C and D enantiomers, accelerating structure-activity relationship (SAR) studies . These efforts identified C7-methyl derivatives with improved metabolic stability while retaining nanomolar potency .

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